2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups, including an imidazole ring, a thioether linkage, and a trifluoromethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the bromophenyl groups could potentially undergo further reactions with palladium-catalyzed coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Antibacterial and Antimicrobial Agents
Several derivatives of imidazole and thiazole, closely related to the compound , have been synthesized and examined for their antibacterial and antimicrobial activities. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity (Ramalingam et al., 2019). Similarly, a study on 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives revealed their potential in synthesizing pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives, which could have antimicrobial applications (Khalil et al., 2012).
Anticancer Activity
Imidazole derivatives have also been synthesized and studied for their potential anticancer activity. For example, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and investigated for their antitumor activities against human lung adenocarcinoma cells, showing selectivity and potential as anticancer agents (Evren et al., 2019). Another study focused on the synthesis and antimicrobial activity evaluation of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, with some compounds exhibiting promising antimicrobial activities, hinting at their potential utility in anticancer research (Güzeldemirci & Küçükbasmacı, 2010).
OLEDs and Fluorescence Response
A novel application of tetrahedral silicon-centered imidazolyl derivatives has been researched for potential use in OLEDs (Organic Light-Emitting Diodes) and fluorescence response to Ag (I) ions, demonstrating the versatility of imidazole derivatives in materials science (Wang et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3N3OS/c1-24-17(27)11-28-18-25-10-16(12-5-7-14(20)8-6-12)26(18)15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKJBMPKWUMTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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